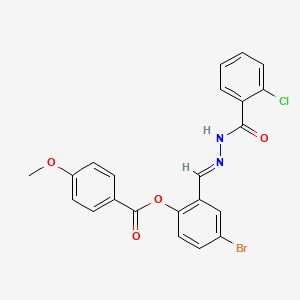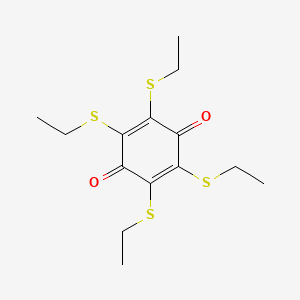![molecular formula C25H24N6O2S B12010072 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12010072.png)
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a fascinating hybrid, combining a 1,2,4-triazole ring, a sulfanyl group, and an acetohydrazide moiety. Let’s break it down:
1,2,4-Triazole Ring: The 1,2,4-triazole scaffold is a five-membered heterocycle containing three nitrogen atoms. It’s known for its diverse biological activities and is often found in pharmaceuticals and agrochemicals.
Sulfanyl Group: The sulfanyl (thiol) group (-SH) adds reactivity and can participate in various chemical transformations.
Acetohydrazide Moiety: The acetohydrazide portion contributes to the compound’s overall structure.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of an aldehyde or ketone with hydrazine hydrate, followed by cyclization with an appropriate isocyanate or isothiocyanate. The specific reaction conditions and reagents may vary, but the overall strategy remains consistent.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically synthesize this compound using scalable methods. Optimization for yield, purity, and safety considerations play a crucial role in large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound’s aromatic rings can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the triazole ring or the carbonyl group can yield different derivatives.
Substitution: The sulfanyl group can participate in substitution reactions, such as nucleophilic aromatic substitution (S_NAr).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Strong bases (e.g., sodium hydroxide, NaOH) facilitate S_NAr reactions.
Major Products:: The specific products depend on the reaction conditions and substituents present. Variants of this compound with different substituents on the aromatic rings can be obtained.
Applications De Recherche Scientifique
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Anticancer Properties: Investigated for its potential as an anticancer agent due to its unique structure.
Antimicrobial Activity: Assessed for antibacterial and antifungal effects.
Enzyme Inhibition: Studied as a potential enzyme inhibitor.
Materials Science: Used in the synthesis of functional materials.
Agrochemicals: Evaluated for pesticidal properties.
Mécanisme D'action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While this compound stands out due to its intricate structure, similar compounds include:
4-Methoxyphenethylamine: (CAS: 55-81-2)
2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole: (CAS: 5711-61-5)
Propriétés
Formule moléculaire |
C25H24N6O2S |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C25H24N6O2S/c1-17-6-10-21(11-7-17)31-24(19-8-12-22(33-3)13-9-19)29-30-25(31)34-16-23(32)28-27-18(2)20-5-4-14-26-15-20/h4-15H,16H2,1-3H3,(H,28,32)/b27-18+ |
Clé InChI |
LWXIIORPNFNVER-OVVQPSECSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CN=CC=C3)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CN=CC=C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)
![N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B12009996.png)


![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010028.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010042.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12010061.png)
![[4-bromo-2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate](/img/structure/B12010063.png)
